trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester
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Overview
Description
trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester: is a chemical compound with the molecular formula C7H10F3NO2. It is known for its unique structural features, including a trifluoromethyl group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and materials with enhanced properties. Its trifluoromethyl group contributes to the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins involved in cellular processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyrrolidine: Lacks the carboxylic acid methyl ester group.
Uniqueness: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring with a carboxylic acid methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLCABIJPFGKBB-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN[C@@H]1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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